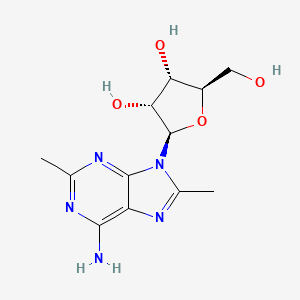

2,8-Dimethyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMBEEFIKCGALL-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of 2,8-Dimethyladenosine?

This guide provides a comprehensive overview of the chemical and biological properties of 2,8-Dimethyladenosine (B12408709), a modified nucleoside found in RNA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epitranscriptomic landscape and its implications for cellular processes and disease.

Chemical Structure and Properties

This compound is a derivative of adenosine (B11128) with two methyl groups attached to the adenine (B156593) base at positions 2 and 8. This modification significantly alters the chemical properties of the nucleoside compared to its canonical counterpart.

Chemical Identifiers:

-

IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

-

Canonical SMILES: Cc1nc2c(N)nc(C)nc2[n]1[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O[1]

-

Molecular Formula: C₁₂H₁₇N₅O₄[1]

-

CAS Number: 63954-66-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 295.29 g/mol | PubChem |

| logP | -0.782 | Modomics[1] |

| Topological Polar Surface Area (TPSA) | 139.54 Ų | Modomics[1] |

| Hydrogen Bond Donors | 4 | Modomics[1] |

| Hydrogen Bond Acceptors | 9 | Modomics[1] |

| Storage Temperature | -20°C | MedChemExpress |

Note: Some properties are computationally predicted and should be considered as estimates.

Biological Significance and Signaling Pathway

This compound is a naturally occurring RNA modification. A key biological role of this modification is in conferring antibiotic resistance in bacteria through the action of the Cfr methyltransferase. The Cfr enzyme, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the methylation of adenosine at position 8 of the 23S rRNA at residue A2503. In some contexts, Cfr can also methylate position 2, leading to the formation of this compound[2]. This modification within the peptidyl transferase center of the ribosome sterically hinders the binding of a broad range of antibiotics, leading to a multidrug resistance phenotype.

Below is a diagram illustrating the enzymatic pathway leading to the formation of this compound by the Cfr enzyme.

Experimental Protocols

This section details methodologies for the detection and analysis of this compound in RNA samples.

Detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and quantitative analysis of this compound in RNA using LC-MS/MS.

1. RNA Isolation and Purification:

-

Isolate total RNA from the sample of interest using a standard method (e.g., TRIzol reagent).

-

To analyze mRNA modifications, purify poly(A) RNA from the total RNA using oligo(dT)-magnetic beads.

-

Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. RNA Digestion to Nucleosides:

-

Digest 100-200 ng of RNA to nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate).

-

In a typical reaction, incubate the RNA with nuclease P1 in a buffer containing zinc chloride at 37°C for 2 hours.

-

Subsequently, add alkaline phosphatase and incubate for another 2 hours at 37°C.

3. LC-MS/MS Analysis:

-

Perform chromatographic separation of the resulting nucleosides on a C18 reverse-phase column.

-

A typical mobile phase consists of a gradient of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile (B52724) or methanol.

-

The eluent is introduced into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) for quantification. The transition for this compound would involve the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated by collision-induced dissociation (e.g., the protonated dimethylated adenine base).

-

Quantify the amount of this compound by comparing its peak area to a standard curve generated with a pure standard of the modified nucleoside.

Enrichment by Methylated RNA Immunoprecipitation (MeRIP) followed by Sequencing (MeRIP-seq)

This protocol describes the enrichment of RNA fragments containing this compound using a specific antibody, followed by high-throughput sequencing to identify its location in the transcriptome.

1. RNA Fragmentation:

-

Fragment the purified RNA (as in section 3.1, step 1) to an average size of 100-200 nucleotides. This can be achieved through enzymatic or chemical methods, or by sonication.

2. Immunoprecipitation:

-

Incubate the fragmented RNA with an antibody specific for this compound.

-

Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

-

Wash the beads several times with a series of buffers to remove non-specifically bound RNA.

3. Elution and RNA Purification:

-

Elute the enriched RNA from the beads. This can be done by competitive elution with a high concentration of free this compound or by using a denaturing elution buffer.

-

Purify the eluted RNA using a standard RNA cleanup kit.

4. Library Preparation and Sequencing:

-

Construct a sequencing library from the enriched RNA fragments. This typically involves reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

5. Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Use peak-calling algorithms to identify regions of the transcriptome that are enriched for this compound.

-

The identified peaks can then be annotated to specific genes and genomic features.

Conclusion

This compound is an important epitranscriptomic modification with a defined role in antibiotic resistance. The development of sensitive analytical techniques such as LC-MS/MS and MeRIP-seq has enabled its detection and mapping, paving the way for a deeper understanding of its biological functions. Further research into the enzymes that regulate this modification and its prevalence in different organisms and disease states will be crucial for elucidating its full impact on cellular biology and for the potential development of novel therapeutic strategies.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,8-Dimethyladenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological relevance of 2,8-dimethyladenosine (B12408709), an important adenosine (B11128) analog. The information is tailored for professionals in chemical synthesis, pharmacology, and drug development, offering detailed experimental protocols and data presentation to facilitate further research and application.

Introduction

This compound is a modified purine (B94841) nucleoside that has garnered interest due to its biological activities. As an analog of adenosine, it has the potential to interact with a variety of biological targets, including enzymes and receptors involved in crucial signaling pathways. Notably, this compound has been identified as a product of the Cfr methyltransferase, an enzyme that confers antibiotic resistance in bacteria by modifying ribosomal RNA.[1][2] This biological context underscores the importance of understanding its properties and having reliable methods for its synthesis and characterization. This guide outlines a proposed chemical synthesis route, predicted analytical data, and detailed experimental procedures.

Proposed Chemical Synthesis of this compound

The proposed synthesis involves two key transformations:

-

Methylation at the C8 position: This can be achieved via a palladium-catalyzed cross-coupling reaction, a method that has been successfully used for the synthesis of 8-methyladenosine (B1596262) from 8-bromoadenosine.

-

Conversion of the 2-chloro group to a methyl group: This transformation can be accomplished through a nucleophilic substitution reaction.

A schematic of the proposed synthesis workflow is presented below.

Caption: Proposed synthetic workflow for this compound.

Characterization Data (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following tables summarize the predicted characterization data based on the analysis of structurally related compounds such as 8-methyladenosine and 2-methyladenosine.

Predicted NMR Spectroscopic Data

| Atom | Predicted ¹H NMR Chemical Shift (ppm, in DMSO-d₆) | Predicted ¹³C NMR Chemical Shift (ppm, in DMSO-d₆) |

| H-2' | ~4.6 | ~74 |

| H-3' | ~4.1 | ~71 |

| H-4' | ~4.0 | ~86 |

| H-5', 5'' | ~3.6, ~3.5 | ~62 |

| H-1' | ~5.9 | ~88 |

| C2-CH₃ | ~2.5 | ~20 |

| C8-CH₃ | ~2.4 | ~15 |

| NH₂ | ~7.2 (broad s) | - |

| C2 | - | ~158 |

| C4 | - | ~149 |

| C5 | - | ~120 |

| C6 | - | ~156 |

| C8 | - | ~142 |

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇N₅O₄ |

| Molecular Weight | 295.29 g/mol |

| Monoisotopic Mass | 295.1284 u |

| Predicted [M+H]⁺ | 296.1359 |

| Key Fragment Ions (m/z) | 164 (adenine base + 2xCH₃), 150 (adenine base + CH₃), 133 (ribose) |

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound based on the proposed synthetic route.

Synthesis of this compound

Step 1: Protection of 2-Chloroadenosine

-

Dissolve 2-chloroadenosine in anhydrous pyridine.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) in excess (e.g., 3.5 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting protected 2-chloroadenosine by silica (B1680970) gel column chromatography.

Step 2: Bromination at the C8 Position

-

Dissolve the protected 2-chloroadenosine in an appropriate solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) (e.g., 1.2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, protecting from light.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the 2-chloro-8-bromoadenosine derivative.

Step 3: Methylation at the C8 Position

-

Dissolve the 2-chloro-8-bromoadenosine derivative in anhydrous toluene.

-

Add tetramethyltin (B1198279) ((CH₃)₄Sn) (e.g., 1.5 equivalents) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 0.1 equivalents).

-

Heat the mixture to reflux under an inert atmosphere for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the protected 2-chloro-8-methyladenosine.

Step 4: Conversion of 2-Chloro to 2-Methyl

-

Prepare a solution of lithium dimethylcuprate ((CH₃)₂CuLi) in situ by adding methyllithium (B1224462) to copper(I) iodide in anhydrous diethyl ether at low temperature (e.g., -78 °C).

-

Add a solution of the protected 2-chloro-8-methyladenosine in anhydrous THF to the organocuprate solution.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Step 5: Deprotection

-

Dissolve the protected this compound in THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1M solution).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small sample (5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the spectra to confirm the presence of the methyl groups and the overall structure of the molecule, comparing the obtained chemical shifts with the predicted values.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which should be consistent with the predicted fragmentation.

Biological Context: Role in Antibiotic Resistance

This compound is a naturally occurring modification found in bacterial ribosomal RNA (rRNA). Its formation is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme.[1][3][4] The methylation of adenosine at the C2 and C8 positions within the peptidyl transferase center of the ribosome confers resistance to a broad range of antibiotics. The enzymatic pathway is depicted below.

Caption: Enzymatic synthesis of this compound by Cfr.

This guide provides a foundational understanding of this compound, offering a starting point for researchers to synthesize and study this intriguing molecule. The proposed synthetic route and predicted data serve as a valuable resource for initiating laboratory work, while the biological context highlights its significance in the field of antibiotic resistance.

References

- 1. pnas.org [pnas.org]

- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

2,8-Dimethyladenosine vs N6-methyladenosine (m6A) structure.

An In-depth Technical Guide to 2,8-Dimethyladenosine and N6-methyladenosine (m6A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a critical layer of gene regulation beyond the static genetic code. Among more than 150 known modifications, N6-methyladenosine (m6A) is the most abundant and functionally significant internal modification in eukaryotic messenger RNA (mRNA). Its dynamic regulation influences nearly every aspect of the RNA life cycle. In contrast, this compound is a lesser-known adenosine (B11128) analogue. This technical guide provides a comprehensive comparison of the chemical structure, physicochemical properties, biological roles, and experimental analysis of m6A, while summarizing the limited available information for this compound to highlight the current state of research and potential areas for future investigation.

Introduction to Adenosine Modifications

The chemical modification of nucleobases in RNA is a fundamental mechanism for regulating gene expression and function.[1] These modifications can alter RNA structure, stability, localization, and interaction with proteins.[2][3] While N6-methyladenosine (m6A) has been a central focus of epitranscriptomics research, numerous other modifications exist, including various dimethylated adenosine species. Understanding the distinct structural and functional consequences of each modification is crucial for elucidating their specific biological roles and therapeutic potential.

Comparative Analysis: Structure and Physicochemical Properties

The defining difference between this compound and N6-methyladenosine lies in the position of the methyl groups on the adenosine base. In m6A, a single methyl group is attached to the nitrogen atom at the 6th position (N6) of the purine (B94841) ring. In this compound, methyl groups are attached to the carbon atoms at both the 2nd and 8th positions (C2 and C8). This structural divergence leads to distinct physicochemical properties.

| Property | N6-methyladenosine (m6A) | This compound |

| Chemical Structure | A methyl group at the N6 position of the adenine (B156593) base. | Methyl groups at the C2 and C8 positions of the adenine base. |

| Molecular Formula | C₁₁H₁₅N₅O₄ | C₁₂H₁₇N₅O₄ |

| Molecular Weight | 281.27 g/mol | 295.29 g/mol |

| CAS Number | 1867-73-8 | 63954-66-5 |

| Natural Occurrence | Abundant in mRNA, tRNA, rRNA, and non-coding RNAs across eukaryotes, bacteria, and viruses.[4] | Not documented as a naturally occurring RNA modification. Primarily known as a synthetic adenosine analogue. |

N6-methyladenosine (m6A): The Preeminent RNA Modification

m6A is the most prevalent internal modification in eukaryotic mRNA, found in conserved consensus sequences (RRACH, where R=G/A, H=A/C/U) and enriched near stop codons and in 3' untranslated regions.[5] It is a dynamic and reversible modification that plays a pivotal role in regulating RNA metabolism.[5]

The "Writer-Eraser-Reader" Regulatory Axis

The biological functions of m6A are governed by a sophisticated interplay of three protein classes:

-

Writers (Methyltransferases): This complex, primarily composed of METTL3 and METTL14, installs the m6A mark on adenosine residues.[4][6]

-

Erasers (Demethylases): Enzymes like FTO (fat mass and obesity-associated protein) and ALKBH5 can remove the methyl group, making the modification reversible.[5][6]

-

Readers (m6A-Binding Proteins): These proteins, most notably the YTH domain-containing family (YTHDF1/2/3, YTHDC1/2), recognize and bind to m6A-modified RNA, thereby dictating its downstream fate.[4][5]

Biological Functions and Significance

By recruiting reader proteins or altering RNA structure, m6A influences a vast array of biological processes:

-

RNA Stability and Decay: The reader protein YTHDF2 is known to bind m6A-modified transcripts and recruit them to mRNA decay sites, thereby reducing their stability.[5]

-

Translation Efficiency: YTHDF1 can enhance the translation of m6A-containing mRNAs by interacting with translation initiation factors.[5]

-

RNA Splicing: Nuclear reader YTHDC1 can recruit splicing factors to regulate pre-mRNA splicing.[2]

-

Disease and Development: Dysregulation of m6A levels is implicated in various cancers, developmental disorders, and viral infections.[4][5]

Structural Impact on RNA

The addition of a methyl group at the N6 position has profound structural implications. It can destabilize canonical Watson-Crick base pairing within a helix, making the local structure more open.[3] This "m6A-switch" mechanism can expose previously hidden binding sites for RNA-binding proteins, thereby modulating protein-RNA interactions.[7]

This compound: An Adenosine Analogue

In stark contrast to the well-characterized m6A, there is a significant lack of scientific literature detailing the biological role of this compound.

-

Natural Occurrence: Based on current search results, this compound has not been identified as a naturally occurring modification in RNA or DNA. Other dimethylated forms, such as N6,N6-dimethyladenosine (m⁶₂A) and 1,N6-dimethyladenosine (m¹,⁶A), are known to exist naturally in tRNA and rRNA.[8][9]

-

Regulation: There are no known "writer," "eraser," or "reader" proteins associated with this compound.

The lack of data on its natural occurrence or biological function suggests that this compound is primarily a tool for chemical synthesis and has not been a focus of epitranscriptomic research.

Experimental Protocols for Analysis

The methods for studying m6A are well-established, allowing for transcriptome-wide mapping and quantification. No specific protocols for detecting this compound in biological samples were found, which is consistent with its status as a synthetic compound.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq (also known as m6A-Seq) is the cornerstone antibody-based method for mapping m6A sites across the transcriptome.[10][11]

Methodology:

-

RNA Isolation & Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically ~100 nucleotides).[12][13]

-

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody that specifically binds to m6A.[12] A portion of the fragmented RNA is kept as an input control.

-

Enrichment: Protein A/G magnetic beads are used to capture the antibody-RNA complexes, thus enriching for m6A-containing fragments.[14]

-

Library Preparation & Sequencing: The enriched RNA fragments (and the input control) are reverse-transcribed into cDNA, and sequencing libraries are prepared and analyzed using high-throughput sequencing.

-

Bioinformatic Analysis: Sequencing reads from the IP sample are compared to the input control to identify enriched regions, or "peaks," which correspond to m6A sites in the transcriptome.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of RNA modifications.[15] It does not provide sequence location but measures the global levels of a modification.

Methodology:

-

RNA Isolation: High-quality RNA (e.g., mRNA) is purified.

-

Enzymatic Digestion: The RNA is digested down to its constituent single nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.[16]

-

Chromatographic Separation: The resulting mixture of nucleosides is injected into a liquid chromatography system, which separates the different nucleosides based on their chemical properties.

-

Mass Spectrometry: The separated nucleosides are ionized and analyzed by a tandem mass spectrometer. The instrument measures the precise mass-to-charge ratio of the nucleosides and their fragments, allowing for unambiguous identification and quantification of m6A relative to unmodified adenosine.[17][18]

m6A-ELISA

This is a cost-effective and high-throughput method for measuring the relative changes in total m6A levels in mRNA populations.[19][20]

Methodology:

-

RNA Binding: Purified mRNA samples are immobilized onto the wells of a microplate.[19]

-

Antibody Incubation: A primary antibody specific to m6A is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

-

Colorimetric Detection: A substrate is added that reacts with the enzyme to produce a colorimetric signal.

-

Quantification: The intensity of the color, measured with a plate reader, is proportional to the amount of m6A in the sample.[21]

Conclusion and Future Outlook

The study of N6-methyladenosine has revolutionized our understanding of post-transcriptional gene regulation, revealing a dynamic and critical layer of biological control. The robust toolkit of experimental methods developed to study m6A has firmly established its role in health and disease, making its regulatory proteins attractive targets for drug development.

Conversely, this compound remains largely uncharacterized in a biological context. Based on available literature, it is a synthetic compound rather than a component of the natural epitranscriptome. Future research could explore whether specific, unnatural modifications like 2,8-dimethylation could be leveraged for therapeutic applications, for instance, by designing synthetic oligonucleotides with altered structural properties or resistance to degradation. However, a direct comparison of its biological significance to that of m6A is not currently possible due to the profound disparity in existing research. This guide underscores the vast and exciting landscape of the epitranscriptome, dominated by key players like m6A, while also highlighting the unexplored territories of novel RNA modifications.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical and structural effects of base modifications in messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly | Life Science Alliance [life-science-alliance.org]

- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 5. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological function of the N6-Methyladenosine reader YTHDC2 and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

- 10. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 13. researchgate.net [researchgate.net]

- 14. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]

- 15. discover.library.noaa.gov [discover.library.noaa.gov]

- 16. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 18. researchgate.net [researchgate.net]

- 19. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations | Crick [crick.ac.uk]

- 21. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Epitranscriptome: A Technical Guide to the Discovery and Analysis of Novel Methylated Adenosine Derivatives in RNA

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics is rapidly expanding, revealing a new layer of gene regulation mediated by chemical modifications to RNA. Among the most prevalent and functionally significant of these are methylated adenosine (B11128) derivatives. This technical guide provides an in-depth overview of the discovery, quantification, and functional analysis of these critical RNA modifications, with a focus on N1-methyladenosine (m1A), N6-methyladenosine (m6A), and N6,2'-O-dimethyladenosine (m6Am). Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to equip researchers with the knowledge to explore this exciting frontier.

Novel Methylated Adenosine Derivatives: An Overview

The three primary methylated adenosine derivatives currently under intense investigation are m1A, m6A, and m6Am. Each possesses unique chemical properties and biological roles.

-

N1-methyladenosine (m1A): This modification occurs at the N1 position of adenine. It is a widespread and conserved modification found in various RNA species, including tRNA, rRNA, and mRNA.[1] m1A is known to play a critical role in the biogenesis of these RNAs, thereby influencing a range of biological functions.[1]

-

N6-methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A is installed by a "writer" complex and can be removed by "eraser" enzymes, highlighting its dynamic nature.[2] This modification is crucial for regulating mRNA stability, splicing, export, and translation.[2] It is involved in diverse biological processes, from development and metabolism to fertility.[3]

-

N6,2'-O-dimethyladenosine (m6Am): Found at the first transcribed nucleotide of a subset of mRNAs, m6Am is a cap-adjacent modification.[4] It is dynamically regulated and has been implicated in influencing transcript stability and translation.[4]

Quantitative Analysis of Methylated Adenosine Derivatives

Accurate quantification of these modifications is crucial for understanding their regulatory roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of nucleoside modifications.

| Modification | Abundance in Human mRNA | Cell Line Examples | Key Findings |

| m1A | ~10-fold lower than m6A | HEK293T, HeLa | Enriched in 5' UTRs and around start codons, positively correlated with protein production.[5] |

| m6A | 0.1% - 0.4% of total adenosines | HeLa, HEK293T | Knockdown of METTL3, a key writer enzyme, reduces m6A levels by ~30% in HeLa cells.[6] Enriched near stop codons and in 3' UTRs.[4] |

| m6Am | High stoichiometry at the first transcribed nucleotide | HEK293T, Jurkat, HT-29 | Often found at near-stoichiometric levels on eligible transcripts.[7] |

Experimental Protocols

Quantification of RNA Modifications by LC-MS/MS

This protocol outlines the general steps for the analysis of modified nucleosides from total RNA or mRNA.

1. RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction, ensuring high quality and integrity.

-

For mRNA analysis, purify poly(A) RNA from total RNA using oligo(dT)-magnetic beads.

2. Enzymatic Hydrolysis of RNA to Nucleosides:

-

To 100-200 ng of RNA, add nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) and incubate at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

3. Sample Preparation for LC-MS/MS:

-

Filter the digested sample through a 10-kDa molecular weight cutoff filter to remove enzymes.

-

Dry the sample using a vacuum concentrator and resuspend in an appropriate volume of mobile phase A.

4. LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Perform mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge (m/z) transitions of the canonical and modified nucleosides.

Transcriptome-wide Mapping of m6A by MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is a powerful technique to map m6A sites across the transcriptome.[8]

1. RNA Fragmentation:

-

Fragment 50-100 µg of total RNA into ~100-nucleotide fragments using RNA fragmentation buffer or enzymatic methods.

2. Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-m6A antibody in IP buffer overnight at 4°C.

-

Add Protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.

-

Wash the beads several times with IP buffer to remove non-specifically bound RNA.

3. Elution and RNA Purification:

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA using a standard RNA cleanup kit.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated RNA and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).

-

Perform high-throughput sequencing of the libraries.

5. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions enriched for m6A in the immunoprecipitated sample compared to the input control.

Signaling Pathways Influenced by Methylated Adenosine Derivatives

RNA methylation is intricately linked with cellular signaling pathways, influencing their output and being regulated by them in turn.

TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway, a crucial regulator of cell growth, differentiation, and development, has been shown to modulate m6A deposition.[9][10] The TGF-β effectors SMAD2/3 can interact with the m6A writer complex, leading to increased m6A levels on specific transcripts, such as those encoding pluripotency factors and the epithelial-mesenchymal transition (EMT) transcription factor SNAIL.[7][11] This represents a direct link between extracellular signals and the epitranscriptomic landscape.[10]

ERK Signaling

The Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival, is also linked to RNA methylation.[11] Activation of the ERK pathway can lead to the phosphorylation of m6A writer proteins, thereby modulating their activity and influencing the m6A landscape. The ERK pathway itself is composed of a cascade of kinases, including RAS, RAF, MEK, and ERK.[12]

mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism.[11] mTORC1 signaling has been shown to regulate the expression and stability of components of the m6A writer complex.[11][13] For instance, mTORC1 can promote the translation of WTAP, a key component of the writer complex, thereby enhancing cellular m6A levels.[14] Downstream effectors of mTORC1, such as S6K1 and 4E-BP1, are key players in this regulation.[14]

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Adenosine methylation as a molecular imprint defining the fate of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Analysis of mRNA Methylation Reveals Enrichment in 3' UTRs and Near Stop Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. m6A deposition: a boost from TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of transcriptome plasticity by mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,8-Dimethyladenosine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethyladenosine is a methylated purine (B94841) nucleoside, a derivative of adenosine (B11128), characterized by the presence of methyl groups at the 2 and 8 positions of the adenine (B156593) base. While research into its specific biological roles is ongoing, its structural similarity to adenosine and other methylated adenosine compounds, such as the widely studied N6-methyladenosine (m6A), suggests potential involvement in a variety of cellular processes. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Physicochemical Properties

Precise quantitative data for some physical properties of this compound remain to be fully elucidated in publicly available literature. However, based on information from commercial suppliers and analysis of related compounds, the following properties are summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₇N₅O₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| CAS Number | 63954-66-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not explicitly reported. | Further experimental determination is required. |

| Boiling Point | Not explicitly reported. | Expected to be high due to the presence of multiple polar functional groups. |

| Solubility | DMSO: Soluble | [2] |

| Water: Expected to have some solubility. | [3] | |

| Ethanol: Expected to have some solubility. | [3] | |

| UV-Vis Absorption | Expected λmax ~260 nm in aqueous solution. | Based on the adenosine chromophore.[4] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, established methods for the synthesis and analysis of analogous methylated nucleosides can be adapted.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for other methylated adenosine derivatives. A potential multi-step synthesis is outlined below. It is important to note that optimization of reaction conditions would be necessary.

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Methodology:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of adenosine are first protected to prevent unwanted side reactions. This can be achieved using protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl groups.

-

Halogenation at C2 and C8: The protected adenosine is then subjected to halogenation at the C2 and C8 positions of the purine ring. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose.

-

Methylation at C2 and C8: The di-halogenated adenosine derivative is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to introduce methyl groups at the C2 and C8 positions via a nucleophilic substitution reaction.

-

Deprotection of Ribose Hydroxyls: The protecting groups on the ribose hydroxyls are removed under appropriate conditions (e.g., fluoride (B91410) ions for silyl (B83357) ethers or basic conditions for acetyl groups) to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.[5]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and purification of nucleosides and their derivatives.

Workflow for HPLC Analysis

Caption: A general workflow for the HPLC analysis of this compound.

Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

-

Detection: UV detection at approximately 260 nm is suitable for adenosine derivatives.

-

Quantification: Quantification can be achieved by comparing the peak area of the sample with that of a known concentration of a standard.[6][7]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

Fragmentation Analysis:

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 296.29. Fragmentation of the molecule would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 2,8-dimethyladenine base. Further fragmentation of the purine ring can also be observed.[8][9]

Table 2: Expected Mass Spectrometry Fragments of this compound

| Fragment | Expected m/z |

| [M+H]⁺ | 296.29 |

| [2,8-dimethyladenine + H]⁺ | 164.09 |

| [Ribose]⁺ | 133.05 |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Expected ¹H and ¹³C NMR Signals:

-

¹H NMR: Signals corresponding to the protons of the ribose moiety, the methyl groups at C2 and C8, and the remaining protons on the purine ring would be expected. A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is consistent with the structure.[1]

-

¹³C NMR: Signals for each of the 12 carbon atoms in the molecule would be present, including the two methyl carbons and the carbons of the purine and ribose rings.[10][11]

Biological Activity and Signaling Pathways

The specific biological roles and signaling pathways directly modulated by this compound are not yet well-established. However, based on the extensive research on other methylated adenosine derivatives, particularly N6-methyladenosine (m6A), several potential areas of involvement can be hypothesized.

Methylated adenosines are known to play crucial roles in various biological processes, including RNA metabolism, and have been implicated in diseases such as cancer.[12]

Potential Interaction with Adenosine Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. It is plausible that this compound, as an adenosine analog, could interact with these receptors, either as an agonist or an antagonist. Further research is required to determine its binding affinity and functional activity at each receptor subtype.

Potential Role in RNA Modification

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA stability, splicing, and translation.[13] Given the structural similarity, it is conceivable that this compound could be a substrate for the enzymes involved in RNA methylation ("writers") and demethylation ("erasers"), or be recognized by m6A-binding proteins ("readers"). However, there is currently no direct evidence to support this.

Potential Involvement in Cellular Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are central to many cellular processes, including cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Studies on m6A have shown that it can modulate the activity of these pathways.[14][15][16] It is therefore a possibility that this compound could also influence these signaling cascades, although the specific mechanisms remain to be investigated.

Hypothetical Signaling Interactions

Caption: Hypothetical signaling pathways potentially influenced by this compound.

Conclusion and Future Directions

This compound is a modified nucleoside with potential biological significance that is yet to be fully explored. While its basic chemical identity is established, a comprehensive understanding of its physical properties, biological activities, and roles in cellular signaling is still lacking. Future research should focus on:

-

Definitive determination of physical constants: Experimental measurement of its melting point, boiling point, and solubility in various solvents.

-

Development of specific synthesis and purification protocols: Optimization of synthetic routes to enable the production of high-purity this compound for research purposes.

-

Elucidation of biological activity: Systematic screening of its effects on a panel of adenosine receptors and other relevant cellular targets.

-

Investigation of its role in RNA metabolism: Determining whether it can be incorporated into RNA and how it might be recognized by the m6A machinery.

-

Mapping its involvement in signaling pathways: Investigating its effects on key signaling cascades such as the PI3K/Akt and MAPK pathways in various cellular contexts, including cancer cells.

A deeper understanding of the properties and functions of this compound will be crucial for evaluating its potential as a research tool and a therapeutic agent.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-Methyladenosine CAS#: 2140-79-6 [m.chemicalbook.com]

- 5. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Comparative structural analysis of 1-methyladenosine, 7-methylguanosine, ethenoadenosine and their protonated salts IV: 1H, 13C, and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 13. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m6A mRNA methylation regulates AKT activity to promote the proliferation and tumorigenicity of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of Dimethylated Adenosine Modifications in Cellular RNA

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide addresses the natural occurrence of dimethylated adenosine (B11128) modifications in cellular environments. Initial investigation revealed no scientific evidence for the natural occurrence of 2,8-Dimethyladenosine in cells. Therefore, this document focuses on well-characterized, naturally occurring dimethylated adenosine analogs: 1,N⁶-dimethyladenosine (m¹,⁶A) and N⁶,N⁶-dimethyladenosine (m⁶₂A) .

Introduction: The Landscape of Adenosine Dimethylation

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, methylation of adenosine is a prevalent and functionally diverse alteration.[1][2] While single methylations like N⁶-methyladenosine (m⁶A) and 1-methyladenosine (B49728) (m¹A) are extensively studied, dual methylation of a single adenosine base represents a distinct class of modification.[1][3]

This guide provides a comprehensive overview of two such naturally occurring dimethylated adenosines: 1,N⁶-dimethyladenosine (m¹,⁶A) and N⁶,N⁶-dimethyladenosine (m⁶₂A). We will detail their discovery, localization within RNA species, quantitative levels in various biological contexts, the enzymatic machinery governing their dynamic regulation, and the experimental protocols for their detection and analysis.

1,N⁶-Dimethyladenosine (m¹,⁶A): A Novel Modification in Mammalian tRNA

A recently discovered dual methylation on the adenosine base, 1,N⁶-dimethyladenosine (m¹,⁶A), has been identified in mammalian transfer RNA (tRNA).[1][4] This modification is located at position 58 of tRNAs, a site known to be crucial for tRNA structure and function.[2][4]

Quantitative Occurrence of m¹,⁶A

The levels of m¹,⁶A have been quantified in various mammalian cell lines and tissues, revealing it to be a low-abundance modification compared to its precursor, m¹A.[4]

| Sample Type | Cell Line / Tissue | RNA Type | m¹,⁶A Level (% of total nucleosides) | Reference |

| Cell Lines | HEK293T | tRNA | 0.0049% - 0.0084% | [4] |

| HeLa | tRNA | 0.0049% - 0.0084% | [4] | |

| HL-7702 | tRNA | 0.0049% - 0.0084% | [4] | |

| MCF-7 | tRNA | 0.0049% - 0.0084% | [4] | |

| HepG2 | tRNA | 0.0049% - 0.0084% | [4] | |

| Tissues | Rat Brain | tRNA | 0.019% - 0.047% | [4] |

| Mouse Brain | tRNA | 0.019% - 0.047% | [4] | |

| Individual tRNAs | tRNAGly(GCC) (HEK293T) | tRNA | 0.0016% - 0.0060% | [5] |

| tRNAHis(GUG) (HEK293T) | tRNA | 0.0016% - 0.0060% | [5] | |

| tRNAiMet(CAU) (HEK293T) | tRNA | 0.0016% - 0.0060% | [5] |

Enzymatic Regulation of m¹,⁶A in tRNA

The m¹,⁶A modification is dynamically regulated by a dedicated "writer" and "eraser" enzyme system, suggesting a functional role in cellular processes.[1][4] The formation is believed to occur via further methylation of m¹A at the N6 position.[4]

-

Writer (Methyltransferase): The TRMT6/61A complex is responsible for catalyzing the formation of m¹,⁶A.[1][4] This complex is also known to install the m¹A modification at position 58 of tRNAs.[6][7]

-

Eraser (Demethylase): ALKBH3 , a member of the AlkB family of dioxygenases, has been shown to demethylate m¹,⁶A, removing the modification.[1][4]

N⁶,N⁶-Dimethyladenosine (m⁶₂A): A Conserved Modification in Ribosomal RNA

N⁶,N⁶-dimethyladenosine (m⁶₂A) is a well-known modification found conserved in ribosomal RNA (rRNA) across bacteria, archaea, and eukarya.[2][8] In humans, m⁶₂A is notably present in the 18S rRNA of the small ribosomal subunit.[2]

Occurrence and Function

-

Localization: In human 18S rRNA, two conserved, consecutive m⁶₂A modifications are found near the 3' end.

-

Function: This modification is critical for ribosome biogenesis.[2] The dimethylation affects the local structure of the rRNA, which in turn is essential for the correct processing and maturation of the small ribosomal subunit and overall translation efficiency.[9] While primarily studied in rRNA, m⁶₂A has also been identified in the tRNA of Mycobacterium bovis Bacille Calmette-Guérin (BCG), though it has not been detected in tRNA from yeast, rat liver, or human cells, suggesting a species-specific occurrence in tRNA.[8]

Due to its primary role within the stable and abundant rRNA, quantitative data for m⁶₂A often refers to stoichiometry at specific rRNA sites rather than global levels in total cellular RNA.

Experimental Protocols: Detection and Quantification of Dimethylated Adenosines

The gold standard for the sensitive and accurate quantification of RNA modifications is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .[10][11][12] This method allows for the identification and quantification of various nucleosides from a complex biological sample.

General Workflow for Nucleoside Analysis by LC-MS/MS

The process involves the isolation and purification of RNA, its complete enzymatic digestion into constituent nucleosides, and subsequent analysis by LC-MS/MS.[10][13]

Detailed Methodology

1. RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using standard methods like Trizol (phenol-chloroform) extraction or commercial kits.[13]

-

For analysis of specific RNA types (e.g., tRNA), further purification steps such as size-selection gel electrophoresis or specific column-based kits are required.

-

Assess RNA integrity and purity using a Bioanalyzer or spectrophotometry.

2. Enzymatic Digestion of RNA to Nucleosides: [14][15]

-

Objective: To completely hydrolyze the RNA polymer into individual nucleosides without degradation of the modifications.

-

Reagents:

-

Nuclease P1: A non-specific endonuclease that digests RNA/DNA to 5'-mononucleotides.

-

Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP): Removes the 5'-phosphate group to yield nucleosides.

-

Digestion Buffer (e.g., 20 mM HEPES, pH 7.0).

-

-

Protocol:

-

Combine 1-5 µg of purified RNA with Nuclease P1 (e.g., 2 Units) and Alkaline Phosphatase (e.g., 0.5 Units) in the appropriate buffer.

-

Incubate the reaction at 37°C for 2-3 hours. For certain modifications resistant to digestion, an extended incubation (up to 24 hours) may be necessary.[14]

-

(Optional) Remove enzymes post-digestion using a molecular-weight-cutoff filter (e.g., 3 kDa) to prevent interference with the LC-MS system.[11]

-

-

Chromatography:

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reverse-phase C18 column for separation of the polar nucleosides.

-

Employ a gradient of aqueous and organic mobile phases (e.g., water with ammonium (B1175870) acetate/formic acid and acetonitrile) to elute the nucleosides.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor ion (the protonated molecular mass, [M+H]⁺) of the target nucleoside and monitoring a specific fragment ion produced upon collision-induced dissociation (CID).

-

MRM Transitions for Dimethylated Adenosines:

-

m¹,⁶A & m⁶₂A: Precursor ion [M+H]⁺ at m/z 296.1. The specific fragmentation pattern distinguishes them from other isomers. For instance, a common fragment for m⁶₂A is m/z 164.[16]

-

-

-

Quantification:

-

Generate calibration curves using synthetic standards of the modified nucleosides of known concentrations.[15]

-

For absolute quantification, spike stable-isotope labeled internal standards (SILIS) into the samples before analysis to account for variations in sample preparation and instrument response.[11]

-

Conclusion and Future Perspectives

While this compound does not appear to be a naturally occurring RNA modification based on current scientific literature, the study of other dimethylated adenosines like m¹,⁶A and m⁶₂A is expanding our understanding of epitranscriptomics. The discovery of the dynamic m¹,⁶A modification system in tRNA points to novel regulatory pathways in translation and cellular stress responses.[3][17] Similarly, the conserved nature of m⁶₂A in rRNA underscores its fundamental role in ribosome function.[9][18]

Future research will likely focus on elucidating the precise functional roles of these modifications, identifying the full spectrum of "reader" proteins that recognize them, and understanding how their dysregulation contributes to human diseases, including cancer and neurological disorders.[7][19] The continued refinement of high-sensitivity analytical techniques, such as advanced mass spectrometry and direct RNA sequencing, will be paramount in uncovering the subtle yet significant impacts of these complex RNA modifications.[20][21]

References

- 1. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer [frontiersin.org]

- 8. Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of rRNA N-methyladenosine modification in the function of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 14. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 17. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2,8-Dimethyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethyladenosine (B12408709), a hypermodified ribonucleoside, has emerged from the shadows of transcriptomics as a molecule of significant biological interest. Primarily identified in the context of bacterial antibiotic resistance, its formation is catalyzed by the radical S-adenosylmethionine (SAM) methyltransferase Cfr. This enzyme installs a methyl group at the C8 position of adenosine (B11128) 2503 (A2503) in 23S ribosomal RNA (rRNA), with a secondary, less frequent methylation at the C2 position, resulting in this compound. This modification confers broad-spectrum resistance to a range of ribosome-targeting antibiotics by sterically hindering their binding to the peptidyl transferase center. Beyond its role in microbial defense, the presence of an 8-methyladenosine (B1596262) modification in synthetic 2',5'-oligoadenylate (2-5A) analogues suggests a potential involvement in the modulation of the eukaryotic innate immune response through the activation of RNase L. This technical guide provides a comprehensive overview of the known biological roles of this compound, detailed experimental protocols for its study, and quantitative data on its effects, offering a valuable resource for researchers in the fields of microbiology, drug discovery, and immunology.

Introduction

The landscape of RNA modifications, often referred to as the epitranscriptome, is vast and functionally diverse. Among the more than 170 known chemical modifications of RNA, methylated nucleosides play crucial roles in regulating RNA structure, function, and metabolism. While N6-methyladenosine (m6A) has been the subject of extensive research, other modifications, such as this compound, are beginning to garner attention for their unique biological implications.

This guide focuses on the current understanding of this compound, a doubly methylated adenosine derivative. Its primary known function is in mediating antibiotic resistance in bacteria through the action of the Cfr methyltransferase[1][2][3][4]. The Cfr-mediated methylation of A2503 in the 23S rRNA of the large ribosomal subunit sterically obstructs the binding of several classes of antibiotics, rendering them ineffective.

Furthermore, studies on synthetic analogues of 2-5A, an activator of the endoribonuclease RNase L, have indicated that the presence of 8-methyladenosine can enhance the molecule's stability and its ability to inhibit translation[5][6][7]. This finding opens up the intriguing possibility that 8-methyladenosine-containing molecules, and by extension this compound, may have roles in eukaryotic cellular processes, particularly in the innate immune response.

This document aims to provide a detailed technical resource for researchers interested in exploring the biological significance of this compound. It consolidates the available quantitative data, outlines key experimental methodologies, and provides visual representations of the underlying molecular mechanisms and workflows.

Data Presentation

Antibiotic Resistance Profile

The Cfr methyltransferase, responsible for the synthesis of 8-methyladenosine and this compound at position A2503 of 23S rRNA, confers a broad range of antibiotic resistance. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various antibiotics against Escherichia coli and Staphylococcus aureus strains with and without the cfr gene.

| Antibiotic Class | Antibiotic | Organism | Strain without cfr (MIC, µg/mL) | Strain with cfr (MIC, µg/mL) | Fold Increase |

| Phenicols | Chloramphenicol | E. coli | 4 | 32 | 8 |

| Florfenicol | E. coli | 2 | 32 | 16 | |

| Chloramphenicol | S. aureus | 8 | >128 | >16 | |

| Florfenicol | S. aureus | 4 | 32 | 8 | |

| Lincosamides | Clindamycin | E. coli | 16 | 128 | 8 |

| Clindamycin | S. aureus | 0.06 | 8 | 128 | |

| Oxazolidinones | Linezolid | E. coli | 4 | 16 | 4 |

| Linezolid | S. aureus | 2 | 16 | 8 | |

| Pleuromutilins | Tiamulin | E. coli | 0.5 | 64 | 128 |

| Valnemulin | E. coli | 0.5 | 4 | 8 | |

| Tiamulin | S. aureus | 0.015 | >32 | >2048 | |

| Valnemulin | S. aureus | 0.015 | >64 | >4096 | |

| Streptogramin A | Virginiamycin M1 | E. coli | 2 | 32 | 16 |

| Virginiamycin M1 | S. aureus | 0.5 | 16 | 32 |

Table 1: Minimum Inhibitory Concentration (MIC) values of various antibiotics against E. coli and S. aureus strains expressing the Cfr methyltransferase compared to control strains. Data extracted from Long et al., 2006[1].

Modulation of RNase L Activity

While direct quantitative data for this compound's effect on RNase L is not yet available, studies on 8-methyladenosine-substituted 2-5A analogues provide valuable insights. These analogues have been shown to be more potent inhibitors of translation than the natural 2-5A molecule, suggesting a stronger interaction with and activation of RNase L.

| Compound | Relative Inhibitory Potency (Translation Inhibition) |

| p5'A2'p5'A2'p5'A (2-5A) | 1x |

| p5'A2'p5'A2'p5'(me8A) | Several times more effective than 2-5A |

| p5'(me8A)2'p5'A2'p5'A | Less effective than 2-5A |

Table 2: Qualitative comparison of the translational inhibitory activity of 8-methyladenosine-substituted 2-5A analogues compared to the parent 2-5A molecule. Data from Kitade et al., 1991[5][6][7].

Experimental Protocols

In Vitro Cfr Methyltransferase Activity Assay

This protocol is adapted from established methods for assaying RNA methyltransferase activity and can be used to assess the function of purified Cfr enzyme or to screen for its inhibitors.

Materials:

-

Purified Cfr methyltransferase

-

In vitro transcribed 23S rRNA fragment containing A2503 or a synthetic RNA oligonucleotide mimic

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Methylation buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper discs (e.g., Whatman 3MM)

-

5% Trichloroacetic acid (TCA)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Methylation buffer

-

1 µL of purified Cfr enzyme (concentration to be optimized)

-

1 µL of RNA substrate (concentration to be optimized)

-

1 µL of [³H]SAM (e.g., 1 µCi)

-

Nuclease-free water to 25 µL.

-

-

Initiate the reaction by adding the [³H]SAM.

-

Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

To stop the reaction, spot 20 µL of the reaction mixture onto a filter paper disc.

-

Wash the filter discs three times for 10 minutes each in ice-cold 5% TCA.

-

Wash the filter discs once with 70% ethanol for 5 minutes.

-

Allow the filter discs to air dry completely.

-

Place each dried filter disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

MALDI-TOF Mass Spectrometry for Detection of this compound

This protocol provides a general framework for the detection and analysis of modified ribonucleosides like this compound from total RNA using MALDI-TOF mass spectrometry.

Materials:

-

Total RNA isolated from bacterial cells (e.g., E. coli expressing Cfr)

-

Nuclease P1

-

Bacterial alkaline phosphatase (BAP)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.3)

-

MALDI matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)

-

Ammonium citrate

-

C18 ZipTips for desalting

-

MALDI-TOF mass spectrometer

Procedure:

-

RNA Digestion:

-

To 10-20 µg of total RNA, add 2 units of Nuclease P1 in 20 µL of 10 mM ammonium acetate (pH 5.3).

-

Incubate at 45°C for 2 hours.

-

Add 2 µL of 1 M Tris-HCl (pH 8.3) and 2 units of BAP.

-

Incubate at 37°C for 1 hour to dephosphorylate the nucleoside monophosphates.

-

-

Sample Desalting:

-

Desalt the digested nucleoside mixture using a C18 ZipTip according to the manufacturer's instructions. Elute the nucleosides in 50% acetonitrile (B52724).

-

-

MALDI Plate Spotting:

-

Prepare the MALDI matrix solution (e.g., 10 mg/mL 3-HPA in 50% acetonitrile containing 10 mM ammonium citrate).

-

Mix the desalted sample with the matrix solution in a 1:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in the positive ion reflectron mode.

-

Calibrate the instrument using a standard mixture of known nucleosides.

-

The expected m/z for protonated this compound ([M+H]⁺) is approximately 296.14.

-

Chemical Synthesis of 8-Methyladenosine

This protocol is based on a method for the synthesis of 8-methyladenosine, a precursor for this compound synthesis studies.

Materials:

-

Trimethylaluminum (B3029685) (2M in hexanes)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous 1,4-dioxane (B91453)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 8-bromoadenosine in anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon).

-

Add tetrakis(triphenylphosphine)palladium(0) to the solution.

-

Slowly add trimethylaluminum solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to obtain 8-methyladenosine.

Mandatory Visualizations

References

- 1. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Biochemical and Computational Analysis of the Substrate Specificities of Cfr and RlmN Methyltransferases - figshare - Figshare [figshare.com]

- 3. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinction between the Cfr Methyltransferase Conferring Antibiotic Resistance and the Housekeeping RlmN Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

2,8-Dimethyladenosine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-Dimethyladenosine (B12408709), a modified nucleoside with implications in bacterial antibiotic resistance. This document details its chemical and physical properties, including its CAS number and molecular weight. It further explores its biological role, particularly its enzymatic synthesis by the Cfr methyltransferase and its connection to antibiotic resistance. While detailed experimental protocols for the chemical synthesis and specific signaling pathways involving this compound are not extensively documented in current literature, this guide furnishes available information on related synthetic methodologies and the primary analytical techniques for its identification and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical and Physical Properties

This compound is a derivative of the purine (B94841) nucleoside adenosine (B11128), characterized by the presence of two methyl groups at the C2 and C8 positions of the adenine (B156593) base. This modification alters its chemical properties and biological activity compared to adenosine.

| Property | Value | Reference |

| CAS Number | 63954-66-5 | [1] |

| Molecular Weight | 295.29 g/mol | [2] |

| Molecular Formula | C₁₂H₁₇N₅O₄ | [2] |

| Appearance | White to off-white solid | [1] |

Biological Significance and Mechanism of Action

The primary known biological role of this compound is in the context of bacterial antibiotic resistance. It is a product of the Cfr methyltransferase, an enzyme that confers resistance to a broad range of antibiotics targeting the large ribosomal subunit.

The Cfr enzyme primarily methylates adenosine at position A2503 of the 23S rRNA to form 8-methyladenosine.[2] However, in strains lacking the native m²A2503 methyltransferase, Cfr can also catalyze a second methylation at the C2 position, resulting in the formation of this compound.[2] The antibiotic resistance is predominantly conferred by the methylation at the C8 position, which is thought to sterically hinder the binding of antibiotics to the peptidyl transferase center of the ribosome.[2] The precise functional contribution of the additional C2 methylation in this compound to antibiotic resistance or other cellular processes is not yet fully elucidated.

Enzymatic Synthesis by Cfr Methyltransferase

The formation of this compound is a secondary activity of the Cfr methyltransferase. The proposed enzymatic pathway involves the initial methylation of A2503 at the C8 position, followed by a subsequent methylation at the C2 position.

Caption: Enzymatic synthesis of this compound by Cfr methyltransferase.

Experimental Protocols

Analytical Detection: Nano-Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (Nano-LC-ESI-MS/MS)

The definitive identification and characterization of this compound in biological samples, particularly in bacterial rRNA, has been achieved using nano-LC-ESI-MS/MS.[2] This technique offers the high sensitivity and specificity required to detect and structurally elucidate modified nucleosides within complex biological matrices.

General Workflow:

Caption: General workflow for the analysis of this compound by nano-LC-ESI-MS/MS.

Key Experimental Considerations:

-

Sample Preparation: Total RNA is extracted from bacterial cells, followed by the isolation of the 23S rRNA. The purified rRNA is then enzymatically digested to its constituent nucleosides using a combination of nucleases and phosphatases.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated using a nano-liquid chromatography system, typically employing a reversed-phase column. A shallow elution gradient is used to achieve high-resolution separation of the various modified and unmodified nucleosides.

-

Mass Spectrometric Analysis: The eluting nucleosides are ionized by electrospray ionization and analyzed by a tandem mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented to generate a characteristic product ion spectrum, which is used for its unambiguous identification.

Signaling Pathways

Currently, there is no documented evidence of this compound being involved in specific signaling pathways in eukaryotic organisms. Its known biological context is limited to its presence as a modification in bacterial rRNA. The extensive research on other adenosine modifications, such as N⁶-methyladenosine (m⁶A), has revealed their critical roles in regulating various aspects of RNA metabolism and cellular signaling in eukaryotes. However, it remains to be determined if this compound has any analogous functions.

Future Directions

The study of this compound is still in its early stages. Future research should focus on several key areas:

-

Development of a robust chemical synthesis protocol: A reliable synthetic route would enable the production of sufficient quantities of this compound for in-depth biological studies.

-

Elucidation of its precise biological function: Further investigation is needed to understand the specific role of the C2-methylation in antibiotic resistance and to explore other potential biological functions in bacteria.

-